2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide is an organic compound with the molecular formula C12H16ClNO It is a derivative of acetamide, where the hydrogen atoms on the phenyl ring are substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide typically involves the reaction of 2,3,5,6-tetramethylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-Chloro-N-(3-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-(2,3,5,6-tetramethylphenyl)acetamide is unique due to the presence of four methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
64503-42-0 |
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Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-chloro-N-(2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C12H16ClNO/c1-7-5-8(2)10(4)12(9(7)3)14-11(15)6-13/h5H,6H2,1-4H3,(H,14,15) |
InChI Key |
LTBUCMUFHCDGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)NC(=O)CCl)C)C |
Origin of Product |
United States |
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